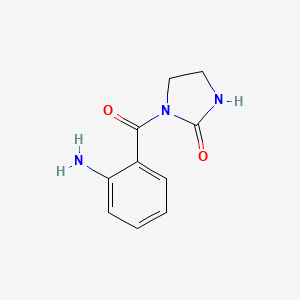

1-(2-Aminobenzoyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

1-(2-aminobenzoyl)imidazolidin-2-one |

InChI |

InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)9(14)13-6-5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) |

InChI Key |

VTAMBMVYNMPSPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Contextual Significance Within Imidazolidinone and Benzamide Chemistry

The imidazolidin-2-one ring is a five-membered cyclic urea (B33335) that is a prominent feature in a variety of biologically active compounds. nih.govmdpi.com This scaffold is present in several FDA-approved drugs, highlighting its importance in pharmaceutical sciences. mdpi.comnih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and muscarinic M3 receptor antagonists. nih.govresearchgate.net The structural rigidity and hydrogen bonding capabilities of the imidazolidin-2-one core make it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.

The benzamide (B126) portion of the molecule, specifically the 2-aminobenzoyl group, is also a key structural alert in medicinal chemistry. Benzamide derivatives are known to exhibit a diverse array of biological activities. The presence of the amino group ortho to the carbonyl provides a site for further chemical modification and can influence the molecule's conformational preferences and interactions with biological targets.

Historical Perspective of 2 Aminobenzoyl Moieties in Organic Synthesis

The 2-aminobenzoyl moiety, as part of the broader class of 2-aminophenyl compounds, has a rich history in organic synthesis, particularly in the construction of heterocyclic systems. rsc.org Historically, compounds bearing this structural unit, such as 2-aminophenol (B121084) and 2-aminobenzothiazole, have served as versatile starting materials for the synthesis of a wide range of fused heterocycles. rsc.orgresearchgate.net These resulting heterocyclic structures are often associated with significant pharmacological properties. nih.govnih.gov

The reactivity of the 2-aminobenzoyl group allows for a variety of chemical transformations. The amino group can act as a nucleophile, while the aromatic ring can undergo electrophilic substitution, enabling the synthesis of complex molecular architectures. This versatility has made the 2-aminobenzoyl scaffold a valuable building block for chemists exploring new chemical space for drug discovery and materials science.

Rationale for Academic Investigation of 1 2 Aminobenzoyl Imidazolidin 2 One

The academic investigation of 1-(2-Aminobenzoyl)imidazolidin-2-one is logically driven by the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activity. The imidazolidin-2-one core provides a proven scaffold with a history of therapeutic relevance, while the 2-aminobenzoyl moiety offers a site for diverse interactions and potential for further functionalization.

The rationale for studying this specific compound would be to explore the synergistic effects of these two structural motifs. Researchers would be interested in determining if the combination of the imidazolidin-2-one ring and the 2-aminobenzoyl group leads to novel biological activities or improved properties over compounds containing only one of these fragments. The potential for intramolecular hydrogen bonding between the amino group and the imidazolidinone carbonyl could also impart specific conformational constraints, which may be beneficial for binding to biological targets.

Current State of Research on the Chemical Compound: a Review of Foundational Studies

As of now, there are no specific foundational studies publicly available that focus exclusively on 1-(2-Aminobenzoyl)imidazolidin-2-one. The scientific literature provides extensive research on the synthesis and biological activities of various imidazolidin-2-one derivatives and compounds containing the 2-aminobenzoyl moiety independently.

Research on imidazolidin-2-ones has produced a vast library of compounds with diverse biological activities, as summarized in the table below.

| Biological Activity of Imidazolidin-2-one Derivatives | Examples of Investigated Scaffolds |

| Anticancer | Diaryl imidazolidin-2-ones, Indole-imidazolidin-2-one hybrids |

| Antimicrobial | Substituted imidazolidin-2-ones |

| Muscarinic M3 Receptor Antagonists | Diaryl imidazolidin-2-one derivatives |

| Antimalarial | 2-Aminobenzimidazole derivatives (related structure) |

Similarly, the 2-aminobenzoyl moiety is a key component in many biologically active molecules. The table below highlights some of the activities associated with this structural feature.

| Biological Activity of Compounds with 2-Aminobenzoyl or Related Moieties | Examples of Investigated Scaffolds |

| Anticancer | 2-Aminobenzothiazole derivatives |

| Antimalarial | 2-Aminobenzimidazoles |

| Trypanothione Reductase Inhibition | 2-Iminobenzimidazoles |

| Allosteric Enhancers | 2-Aminothiophene derivatives |

The current state of research suggests that while the individual components of this compound are well-explored, the specific combination remains a novel area for investigation.

Scope and Objectives of Advanced Research on 1 2 Aminobenzoyl Imidazolidin 2 One

Established Synthetic Pathways for the Core Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system is a common motif in organic chemistry, and several reliable methods for its synthesis have been established.

One of the most traditional and widely used methods involves the cyclization of a 1,2-diamine with a carbonylating agent. nih.gov Ethylenediamine (B42938) or its derivatives are frequently used as the diamine component. Phosgene (B1210022) was historically a common carbonyl source, but due to its high toxicity, safer alternatives are now preferred. These include phosgene equivalents such as carbonyldiimidazole (CDI) and triphosgene. nih.govmdpi.com The reaction typically proceeds by a two-step sequence involving the initial formation of an isocyanate intermediate, which then undergoes intramolecular cyclization.

Another established route is the palladium-catalyzed carboamination of N-allylureas. nih.gov This method allows for the formation of the imidazolidin-2-one ring in a single step from readily available starting materials. The reaction involves the coupling of an N-allylurea with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This approach is particularly useful for creating substituted imidazolidin-2-ones.

Intramolecular hydroamination of unsaturated ureas offers another pathway to the imidazolidin-2-one scaffold. This reaction can be catalyzed by various transition metals, such as palladium, and involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. mdpi.com

Below is a table summarizing these established synthetic pathways.

| Method | Starting Materials | Reagents | Key Features |

| Cyclization of 1,2-Diamines | 1,2-Diamine | Carbonyldiimidazole (CDI), Phosgene equivalents | Traditional and versatile method. nih.govmdpi.com |

| Palladium-Catalyzed Carboamination | N-Allylurea, Aryl/Vinyl Halide | Palladium catalyst, Base | Forms the ring in a single step. nih.gov |

| Intramolecular Hydroamination | Unsaturated Urea (B33335) | Transition metal catalyst | Efficient for specific substrates. mdpi.com |

Strategies for the Introduction of the 2-Aminobenzoyl Moiety onto Imidazolidinones

Once the imidazolidin-2-one scaffold is in hand, the 2-aminobenzoyl group can be introduced onto one of the nitrogen atoms. The most direct approach is the N-acylation of imidazolidin-2-one.

A common strategy involves the use of an activated derivative of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride . The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of base and solvent is crucial for the success of this reaction and to avoid side reactions. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are often employed in aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran.

An alternative acylating agent is isatoic anhydride (B1165640) . The reaction of isatoic anhydride with nucleophiles can lead to the formation of 2-aminobenzoyl derivatives. In the case of imidazolidin-2-one, the nucleophilic nitrogen would attack the anhydride, leading to the desired product after the extrusion of carbon dioxide. This method can sometimes offer advantages in terms of handling and safety compared to using acyl chlorides. google.com

The table below outlines the primary strategies for introducing the 2-aminobenzoyl moiety.

| Acylating Agent | Reaction Conditions | Advantages | Potential Challenges |

| 2-Aminobenzoyl chloride | Base (e.g., triethylamine), Aprotic solvent | High reactivity of the acyl chloride. | Potential for side reactions, moisture sensitivity. |

| Isatoic anhydride | Typically requires heating | Safer and easier to handle than acyl chlorides. | May require optimization to favor N-acylation over other reaction pathways. google.com |

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the N-acylation with 2-aminobenzoyl chloride, a systematic study of different bases and solvents can lead to significant improvements.

| Parameter | Variation | Expected Outcome |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | The strength and steric hindrance of the base can influence the reaction rate and selectivity. |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | The polarity and solvating properties of the solvent can affect the solubility of reactants and the reaction pathway. |

| Temperature | 0 °C to reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |

| Reaction Time | Monitored by TLC or LC-MS | Ensuring the reaction goes to completion without significant degradation of the product. |

When using isatoic anhydride, the temperature is a particularly important parameter. The reaction may require heating to proceed at a reasonable rate, but excessive heat could lead to decomposition or undesired side reactions. The use of a catalyst, such as a Lewis acid or a base, could also be explored to facilitate the reaction under milder conditions.

Novel Synthetic Approaches and Catalyst-Mediated Preparations of the Chemical Compound

Recent advances in organic synthesis have led to the development of novel catalytic methods that could be applied to the synthesis of this compound.

For the construction of the imidazolidin-2-one ring, catalyst systems based on copper or gold have been reported for intramolecular hydroamination and cyclization reactions. mdpi.com These catalysts can offer higher efficiency and selectivity compared to traditional methods.

In the context of N-acylation, the direct coupling of 2-aminobenzoic acid with imidazolidin-2-one using a coupling agent is a modern alternative to the use of acyl chlorides. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid for nucleophilic attack by the imidazolidin-2-one nitrogen.

Furthermore, enzymatic or chemoenzymatic methods are emerging as powerful tools for amide bond formation. Lipases, for example, can catalyze acylation reactions under mild conditions and with high selectivity, offering a green and efficient alternative to traditional chemical methods.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnection is the amide bond, which leads back to two key precursors: imidazolidin-2-one and a 2-aminobenzoyl synthon.

This disconnection suggests a forward synthesis that involves the acylation of imidazolidin-2-one with an activated form of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride or isatoic anhydride.

Further disconnection of the imidazolidin-2-one scaffold reveals its synthetic precursors. A common retrosynthetic pathway for imidazolidin-2-one involves a disconnection across the two N-C(O) bonds, leading back to ethylenediamine and a carbonyl source like phosgene or a phosgene equivalent.

This two-step retrosynthetic analysis provides a clear and practical approach to the synthesis of the target molecule from simple and readily available starting materials.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.

For the synthesis of the imidazolidin-2-one core, the use of carbon dioxide as a C1 source instead of phosgene or its derivatives is a much greener alternative. rsc.org This approach utilizes a renewable and non-toxic feedstock. The reaction can be catalyzed by various systems, including cerium oxide, under relatively mild conditions. rsc.org

In the N-acylation step, moving away from stoichiometric activating agents and hazardous solvents is a key goal. The direct catalytic amidation of 2-aminobenzoic acid with imidazolidin-2-one, potentially under solvent-free conditions or in green solvents like water or ionic liquids, would be a significant improvement. nih.gov The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption.

The principles of atom economy can be maximized by choosing synthetic routes that incorporate the majority of the atoms from the starting materials into the final product. Catalytic approaches are generally more atom-economical than stoichiometric reactions.

Chemical Modifications of the Imidazolidinone Ring System

The imidazolidin-2-one ring in the title compound possesses two nitrogen atoms, designated N1 and N3. The N1 atom is acylated by the 2-aminobenzoyl group, making it a tertiary amide. The N3 atom, however, is a secondary amine equivalent within a urea linkage and bears a hydrogen atom that can be substituted.

Deprotonation of the N-H group at the N3 position with a suitable base (e.g., sodium hydride, potassium carbonate) generates a nucleophilic anion. This anion can subsequently react with a variety of electrophiles to yield N3-substituted derivatives. Common N-substitution reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides introduces acyl groups, forming a diacyl urea linkage.

Arylation: Palladium-catalyzed cross-coupling reactions could potentially be employed to introduce aryl or heteroaryl substituents.

These substitutions can alter the molecule's lipophilicity and steric bulk.

Table 1: Potential N-Substitution Reactions at the N3-Position

| Reaction Type | Reagents & Conditions | Potential Product Structure |

| Alkylation | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N3-alkyl-1-(2-aminobenzoyl)imidazolidin-2-one |

| Acylation | 1. Base (NaH, Pyridine) 2. Acyl Chloride (RCOCl) | N3-acyl-1-(2-aminobenzoyl)imidazolidin-2-one |

| Sulfonylation | 1. Base (NaH, Et₃N) 2. Sulfonyl Chloride (RSO₂Cl) | N3-sulfonyl-1-(2-aminobenzoyl)imidazolidin-2-one |

Direct functionalization of the saturated C4 and C5 carbon atoms of the pre-formed imidazolidinone ring is challenging due to the non-activated nature of the C-H bonds. Therefore, derivatization at these positions is typically achieved by constructing the ring from substituted precursors. Synthetic strategies for building substituted imidazolidin-2-one rings often involve the cyclization of appropriately modified 1,2-diamines or the palladium-catalyzed carboamination of functionalized N-allylureas. mdpi.comnih.gov For instance, employing a substituted ethylenediamine derivative in the initial synthesis would lead to a correspondingly substituted imidazolidinone ring in the final product.

Research has described the synthesis of 4- and 5-substituted imidazolidin-2-ones through the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various C-nucleophiles, demonstrating a regioselective approach to C4-functionalized products. nih.govmdpi.com

Derivatization of the 2-Aminobenzoyl Moiety

The 2-aminobenzoyl portion of the molecule offers two primary sites for modification: the exocyclic primary amino group and the aromatic phenyl ring.

The primary aromatic amino group (-NH₂) is a versatile functional handle for a wide array of chemical transformations. nih.govnih.gov Its nucleophilic character allows for reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid). uokerbala.edu.iq This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce halides, -CN), Schiemann reaction (to introduce fluorine), or hydrolysis (to introduce a hydroxyl group). youtube.com

These modifications can introduce new functional groups and significantly alter the electronic properties of the aromatic ring.

Table 2: Representative Derivatization Reactions of the 2-Amino Group

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base (e.g., Pyridine) | Sulfonamide (-NHSO₂R) |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | Diazonium Salt, Copper(I) Halide (CuX, where X = Cl, Br, CN) | Aryl Halide, Aryl Nitrile |

The phenyl ring can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effects of the two existing substituents: the amino group (-NH₂) and the N-acyl group (-C(O)N-).

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (relative to the amino group).

The N-acyl group is a deactivating group and a meta-director.

The strong activating effect of the amino group typically dominates, directing substitution to the positions ortho and para to it (positions 3 and 5 on the benzoyl ring). Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often with a catalyst. byjus.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The nitro group can be subsequently reduced to an amino group, providing a route to di-amino substituted analogs.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible. byjus.com

The steric hindrance from the adjacent imidazolidinone moiety may influence the ratio of ortho versus para substitution.

Synthesis of Analogs and Congeners of this compound

The synthesis of analogs and congeners involves modifying the core structure of the molecule, either by altering the imidazolidinone ring or by using different benzoyl precursors. A general synthetic approach involves the coupling of a substituted 2-aminobenzoic acid with imidazolidin-2-one or the construction of the imidazolidinone ring onto a pre-functionalized aniline (B41778) derivative.

Strategies for synthesizing analogs include:

Ring Modification: Utilizing substituted 1,2-diaminoethanes in the initial cyclization step to form the imidazolidinone ring. This allows for the introduction of substituents at the C4 and/or C5 positions of the heterocyclic ring. mdpi.com

Phenyl Ring Substitution: Employing substituted 2-aminobenzoic acids (e.g., 4-chloro-2-aminobenzoic acid, 5-nitro-2-aminobenzoic acid) as starting materials. This pre-installs substituents on the phenyl ring before its attachment to the imidazolidinone core.

Scaffold Hopping: Replacing the imidazolidin-2-one ring with other five- or six-membered heterocycles (e.g., oxazolidinone, thiazolidinone, piperazinone) to explore different spatial arrangements and physicochemical properties while retaining the 2-aminobenzoyl fragment.

These synthetic approaches provide a broad toolkit for generating a diverse library of analogs for further investigation.

Regioselective and Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, a compound of interest in medicinal chemistry, often requires precise control over the arrangement of atoms in three-dimensional space. This is achieved through regioselective and stereoselective synthetic methods, which are crucial for obtaining specific isomers with desired biological activities.

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a key consideration in the synthesis of complex imidazolidin-2-one derivatives. Research has demonstrated highly regioselective methods for producing these compounds. For instance, one approach involves an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, which consistently yields 4-substituted imidazolidin-2-ones. nih.govresearchgate.netmdpi.comnih.gov The regioselectivity of this reaction is influenced by the amount of acid catalyst used; a decrease in the catalyst amount improves the selectivity for the 4-substituted product. nih.gov The proposed mechanism for this selectivity involves the formation of an iminium cation intermediate, which preferentially reacts at the 4-position. nih.gov

Stereoselectivity, the control of the spatial orientation of atoms, is equally important for generating chiral derivatives. Palladium-catalyzed reactions have been effectively used to synthesize substituted imidazolidin-2-ones with a high degree of stereocontrol. nih.gov One such method involves the carboamination of N-allylureas, which can create up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov The use of chiral ligands in these palladium-catalyzed reactions can induce asymmetry, leading to the formation of specific enantiomers. mdpi.com For example, a chiral spiro phosphoramidite (B1245037) ligand has been successfully used in the asymmetric synthesis of imidazolidin-2-one derivatives from N-allyl ureas. mdpi.com

The table below summarizes key aspects of regioselective and stereoselective synthesis methods applicable to the imidazolidin-2-one scaffold.

| Method | Type of Selectivity | Key Features |

| Acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas | Regioselective | Preferentially forms 4-substituted imidazolidin-2-ones. nih.govresearchgate.netmdpi.comnih.gov |

| Palladium-catalyzed carboamination of N-allylureas | Stereoselective | Creates up to two stereocenters with good diastereoselectivity. nih.gov |

| Asymmetric palladium-catalyzed carboamination | Enantioselective | Utilizes chiral ligands to produce specific enantiomers. mdpi.com |

Combinatorial Synthesis Approaches for this compound Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large, diverse collections of compounds, known as libraries. fortunepublish.com This approach is particularly valuable in drug discovery for identifying new molecules with therapeutic potential. The generation of combinatorial libraries of this compound derivatives allows for the systematic exploration of the chemical space around this core structure to optimize biological activity.

A key strategy in combinatorial synthesis is solid-phase synthesis, where molecules are built on an insoluble resin support. fortunepublish.com This technique simplifies the purification process, as excess reagents and byproducts can be easily washed away. fortunepublish.com For the synthesis of imidazolidin-2-one libraries, a solid-phase approach could involve anchoring a suitable precursor to the resin, followed by a series of reactions to introduce diversity at various positions of the molecule.

Parallel synthesis is another common technique in combinatorial chemistry, where reactions are carried out simultaneously in an array of separate reaction vessels. fortunepublish.com This method can be used to generate a library of discrete compounds, each with a unique structure. For example, a library of this compound analogs could be synthesized by reacting a common intermediate with a diverse set of building blocks in a parallel format.

The table below outlines a conceptual approach for the combinatorial synthesis of a this compound library.

| Stage | Description | Technique |

| Scaffold Preparation | Synthesis of the core this compound structure. | Standard organic synthesis methods. |

| Library Generation | Introduction of diverse substituents at multiple positions. | Parallel synthesis with a variety of building blocks. fortunepublish.com |

| Purification | Removal of impurities from the synthesized compounds. | High-throughput purification methods. |

| Screening | Testing the library for biological activity. | High-throughput screening assays. |

While specific examples of large combinatorial libraries based on the this compound scaffold are not extensively detailed in the provided search results, the principles of combinatorial chemistry are broadly applicable. nih.govresearchgate.net The development of such libraries would be a logical step in the exploration of the therapeutic potential of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for confirming the covalent structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-aminobenzoyl group and the aliphatic protons of the imidazolidin-2-one ring. The four aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns (doublets, triplets) dictated by their substitution pattern. The protons of the imidazolidin-2-one ring are anticipated to present as two multiplets, likely triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. These would resonate in the range of δ 3.0-4.0 ppm. Furthermore, exchangeable proton signals for the primary amine (-NH₂) and the secondary amide/urea (-NH-) group within the ring would be observable, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon skeleton. Key resonances would include two distinct signals in the carbonyl region (δ 150-180 ppm), one for the urea carbonyl of the imidazolidin-2-one ring and another for the amide carbonyl of the benzoyl group. nih.gov The spectrum would also feature signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the amino and carbonyl substituents. Two signals in the aliphatic region (typically δ 40-50 ppm) would correspond to the two methylene carbons of the imidazolidin-2-one ring. nih.govmdpi.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 115 - 150 | Complex multiplets due to ortho, meta, para protons. |

| Imidazolidinone -CH₂-N(CO)Ar | ~3.8 - 4.2 | ~45 - 50 | Triplet, adjacent to acylated nitrogen. |

| Imidazolidinone -CH₂-NH- | ~3.2 - 3.6 | ~40 - 45 | Triplet, adjacent to NH group. |

| Amine -NH₂ | ~5.0 - 6.0 | N/A | Broad singlet, exchangeable. |

| Imidazolidinone -NH- | ~6.5 - 7.5 | N/A | Broad singlet, exchangeable. |

| Amide C=O | N/A | ~165 - 175 | Benzoyl carbonyl. |

| Urea C=O | N/A | ~155 - 165 | Imidazolidin-2-one carbonyl. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁N₃O₂), the molecular weight is 205.22 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion ([M]⁺• or [M+H]⁺). nih.gov The subsequent fragmentation is predictable based on the functional groups present. Key fragmentation pathways would likely involve:

Alpha-cleavage: The most common fragmentation would be the cleavage of the bond between the benzoyl carbonyl and the nitrogen of the imidazolidinone ring. This would generate a stable 2-aminobenzoyl cation (m/z 120).

Ring Fragmentation: The imidazolidin-2-one ring can undergo characteristic cleavages, such as the loss of isocyanate (HNCO) or ethylene (B1197577) fragments. libretexts.orgnist.gov

McLafferty Rearrangement: While less common for this specific structure, rearrangements could occur, leading to characteristic neutral losses. libretexts.org

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 205 | [C₁₀H₁₁N₃O₂]⁺• | Molecular Ion (M⁺•) |

| 120 | [H₂NC₆H₄CO]⁺ | Cleavage of the N-CO bond (α-cleavage). |

| 92 | [H₂NC₆H₄]⁺ | Loss of CO from the benzoyl cation. |

| 86 | [C₃H₆N₂O]⁺• | Imidazolidin-2-one radical cation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of this compound would be characterized by several distinct absorption bands. The N-H stretching region (3200-3500 cm⁻¹) would likely show multiple peaks: two sharp bands for the asymmetric and symmetric stretching of the primary amine (-NH₂), and a broader band for the secondary amine (-NH-) of the urea ring, which may be involved in hydrogen bonding. rsc.org The carbonyl (C=O) stretching region (1600-1750 cm⁻¹) is particularly informative, expected to show two distinct absorptions: one at higher wavenumber (~1700-1720 cm⁻¹) for the urea carbonyl and one at lower wavenumber (~1640-1660 cm⁻¹) for the amide carbonyl, which is conjugated with the aromatic ring. mu-varna.bg Other significant peaks would include aromatic C=C stretching (~1450-1600 cm⁻¹) and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the conjugated systems within the molecule. The 2-aminobenzoyl moiety is the primary chromophore. It is expected to exhibit strong absorptions corresponding to π → π* transitions of the aromatic ring and the conjugated carbonyl group. A weaker, longer-wavelength absorption corresponding to an n → π* transition of the carbonyl groups may also be observed. The presence of the amino group (an auxochrome) on the benzoyl ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted benzoyl group.

X-ray Crystallography Studies of this compound: Solid-State Structure and Conformation

While a specific crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallography would be the definitive method to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov Based on studies of similar N-acyl heterocycles, such as 3-acetyloxazolidin-2-one, it is expected that the nitrogen atom of the imide linkage would be planar. st-andrews.ac.uk

The five-membered imidazolidin-2-one ring would likely adopt a non-planar conformation, such as an envelope or twisted half-chair form, to minimize steric strain. nih.gov A crucial aspect of the solid-state structure would be the intermolecular hydrogen bonding network. The primary amine (-NH₂) and the ring N-H group are both excellent hydrogen bond donors, while the two carbonyl oxygens are effective acceptors. This would likely lead to the formation of extensive hydrogen-bonded chains or dimers in the crystal lattice, significantly influencing the molecular packing. utm.my

Conformational Analysis and Tautomeric Forms through Integrated Spectroscopic and Computational Methods

Computational modeling using methods like Density Functional Theory (DFT) can complement experimental data by calculating the relative energies of different possible conformers and tautomers. nih.gov

Tautomerism: The potential for tautomerism in this molecule exists at two sites.

Lactam-Lactim Tautomerism: The imidazolidin-2-one ring can theoretically exist in a lactim form. However, for simple cyclic ureas and amides, the lactam form is overwhelmingly more stable and is the only form expected to be observed under normal conditions.

Amide-Imidic Acid Tautomerism: Similarly, the external aminobenzoyl group could tautomerize to its imidic acid form. This equilibrium also heavily favors the amide form.

Therefore, spectroscopic and computational analyses are expected to confirm that this compound exists predominantly in the lactam-amide form. nih.gov The combination of spectroscopic data and computational analysis provides a comprehensive picture of both the static and dynamic structural features of the molecule.

Nucleophilic and Electrophilic Reactivity of the Imidazolidinone Core

The imidazolidinone core of this compound possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms of the imidazolidinone ring can exhibit nucleophilic properties. For instance, in related N-acyl cyclic urea derivatives, the ring nitrogen atoms can participate in reactions such as further acylation or alkylation, although the existing N-acyl group significantly reduces their nucleophilicity compared to the parent imidazolidin-2-one. arkat-usa.org

Conversely, the carbonyl carbon of the imidazolidinone ring is an electrophilic center. It is susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions. The stability of the five-membered ring, however, makes this a less favorable process compared to more strained cyclic systems.

Reactivity of the 2-Aminobenzoyl Moiety: Specific Reaction Types

The 2-aminobenzoyl moiety in this compound introduces a versatile reaction center. The primary amino group on the benzene (B151609) ring is nucleophilic and can undergo a variety of reactions typical for aromatic amines. These include:

Acylation: Reaction with acylating agents to form the corresponding N-acylated derivatives.

Alkylation: Reaction with alkylating agents to yield secondary or tertiary amines.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents onto the aromatic ring.

Condensation: Reaction with aldehydes or ketones to form Schiff bases.

The presence of the ortho-amino group can also facilitate intramolecular cyclization reactions, a common feature in the chemistry of anthranilic acid derivatives. rsc.org

Ring-Opening and Ring-Closing Reactions of the Imidazolidinone System in this compound

Ring-Opening Reactions:

The imidazolidinone ring can be opened under hydrolytic conditions, typically in the presence of strong acids or bases. rsc.org The hydrolysis of the amide bonds within the ring would lead to the formation of ethylenediamine and 2-aminobenzoic acid derivatives. The rate and extent of this ring-opening are influenced by factors such as pH, temperature, and the nature of the substituents on the ring. The N-acyl group in this compound is expected to influence the stability of the ring towards hydrolysis. nih.gov

Ring-Closing Reactions:

From a synthetic perspective, the formation of the this compound structure itself is a ring-closing reaction. A plausible synthetic route would involve the acylation of imidazolidin-2-one with a derivative of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride. Alternatively, intramolecular cyclization of a suitably functionalized linear precursor could also yield the target molecule.

Cyclization and Rearrangement Processes Involving the Chemical Compound

The 2-aminobenzoyl moiety provides a handle for various intramolecular cyclization reactions. For instance, under appropriate conditions, the amino group could react with a suitable electrophilic center, potentially leading to the formation of fused heterocyclic systems. The specific nature of these cyclization products would depend on the reaction conditions and the reagents employed.

Rearrangement reactions of N-acyl cyclic ureas are also known. researchgate.net While no specific rearrangements for this compound have been documented, analogous structures can undergo thermal or acid/base-catalyzed rearrangements. rsc.orgresearchgate.netrsc.org For example, a Curtius or Hofmann-type rearrangement of a related derivative could potentially be envisioned under specific synthetic conditions. organic-chemistry.org

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile. The compound contains two amide linkages: one within the imidazolidinone ring and the other connecting the benzoyl group to the ring. Both are susceptible to hydrolysis.

The rate of hydrolysis is expected to be pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen would activate the amide bond towards nucleophilic attack by water. nih.gov Conversely, under basic conditions, direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon would be the predominant mechanism. rsc.org

The degradation would likely proceed via the cleavage of the exocyclic N-acyl bond to yield imidazolidin-2-one and 2-aminobenzoic acid, or through the opening of the imidazolidinone ring as described in section 5.3. The relative rates of these two degradation pathways would depend on the specific conditions. The degradation of the 2-aminobenzoyl portion could also occur under certain oxidative conditions, similar to the degradation of other aromatic amines. nih.gov

Below is a table summarizing the potential hydrolysis products of this compound under different conditions.

| Condition | Potential Major Degradation Products |

| Acidic Hydrolysis | Imidazolidin-2-one, 2-Aminobenzoic acid, Ethylenediamine |

| Basic Hydrolysis | Imidazolidin-2-one, 2-Aminobenzoate, Ethylenediamine |

Mechanistic Studies of Key Transformations through Kinetic and Spectroscopic Analyses

Kinetic Analysis:

The kinetics of the hydrolysis of this compound could be studied by monitoring the disappearance of the starting material or the appearance of the products over time using techniques like HPLC or UV-Vis spectroscopy. iaea.org Such studies would allow for the determination of the reaction order, the rate constants, and the activation parameters, providing insights into the rate-determining step of the hydrolysis process under different pH conditions. nih.govmdpi.com

Spectroscopic Analysis:

Spectroscopic methods such as NMR and IR would be invaluable in elucidating the reaction mechanisms. For instance, in-situ NMR monitoring of a reaction could help identify transient intermediates. Isotopic labeling studies, where for example, the carbonyl oxygen is replaced with 18O, could be used to pinpoint the site of nucleophilic attack during hydrolysis.

The table below outlines potential mechanistic studies for key transformations of this compound.

| Transformation | Potential Mechanistic Study | Expected Outcome |

| Hydrolysis | Kinetic analysis at various pH values | Determination of rate laws and pH-rate profile to distinguish between acid- and base-catalyzed mechanisms. |

| Cyclization | In-situ NMR spectroscopy | Identification of cyclization intermediates and elucidation of the reaction pathway. |

| Rearrangement | Crossover experiments | Determination of the intra- or intermolecular nature of the rearrangement. |

Computational and Theoretical Studies on 1 2 Aminobenzoyl Imidazolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. researchgate.net These calculations can determine molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For 1-(2-Aminobenzoyl)imidazolidin-2-one, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, specifically the amino group and the benzene (B151609) ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing benzoyl and imidazolidin-2-one carbonyl groups. This distribution implies that the aminobenzoyl portion of the molecule is the primary site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

Note: These values are illustrative and would need to be calculated using quantum chemical software.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.netchemrxiv.org The EPS is mapped onto the electron density surface, with colors indicating the electrostatic potential: red for negative potential (electron-rich regions) and blue for positive potential (electron-poor regions). nih.gov

In this compound, the EPS map would likely show a region of high negative potential (red) around the carbonyl oxygen atoms of both the benzoyl and imidazolidin-2-one groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the amino group and the N-H group of the imidazolidinone ring would exhibit a positive potential (blue), making them potential hydrogen bond donors. This information is critical for understanding how the molecule might interact with biological targets or other molecules. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. These simulations can also shed light on the effects of solvent on the molecule's conformation and dynamics, providing a more realistic picture of its behavior in solution. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how hydrogen bonding and other solvent interactions influence its preferred shape.

Prediction of Reactivity Profiles and Reaction Pathways via Computational Methods

Computational methods can be employed to predict the reactivity of this compound and to explore potential reaction pathways. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. For example, quantum chemical calculations could be used to investigate the mechanism of acylation of the amino group or the hydrolysis of the amide bond. These calculations can help in rationalizing experimentally observed reactivity or in predicting the feasibility of new reactions.

Advanced Molecular Modeling for Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its crystal packing, solubility, and binding affinity to biological macromolecules. Advanced molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study these interactions in detail. Molecular docking can predict the preferred binding orientation of the molecule within the active site of a protein, while QM/MM methods can provide a more accurate description of the electronic interactions between the molecule and its binding partner.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a QSAR model for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized analogs. jchemlett.com This approach involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known active and inactive compounds and then using statistical methods to build a predictive model. Such a model could guide the design of new derivatives with improved potency and selectivity. physchemres.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biological Interactions and Mechanistic Insights of 1 2 Aminobenzoyl Imidazolidin 2 One at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets: In Vitro Binding Studies

There is no publicly available information from in vitro binding studies to identify or characterize the molecular targets of 1-(2-Aminobenzoyl)imidazolidin-2-one.

Elucidation of Cellular and Subcellular Mechanisms of Action

No studies have been published that elucidate the cellular or subcellular mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

While structure-activity relationship (SAR) studies have been conducted on various classes of imidazolidin-2-one derivatives to explore their therapeutic potential, no such studies have been reported for derivatives of this compound. nih.govnih.govmdpi.com

Modulatory Effects on Enzyme Activity or Receptor Function

There is no evidence in the scientific literature to suggest that this compound has any modulatory effects on enzyme activity or receptor function. The broader class of imidazoline (B1206853) ligands has been shown to allosterically modulate the kinetics of certain enzymes, such as semicarbazide-sensitive amine oxidase. nih.govnih.gov However, these findings are not specific to the compound .

Protein-Ligand Interaction Analysis: Docking and Simulation Studies with Biomolecules

Computational studies, such as molecular docking and simulation, are powerful tools for predicting the interaction of small molecules with biological targets. imrpress.commdpi.comnih.govresearchgate.net However, no protein-ligand interaction analyses involving this compound have been published.

Impact on Cellular Pathways and Biochemical Processes (e.g., signaling cascades, metabolic enzymes)

The impact of this compound on cellular pathways and biochemical processes remains uninvestigated. Studies on other compounds, such as 2-nitroimidazoles, have identified their protein targets and effects on key cellular pathways like glycolysis and HIF1A signaling in response to hypoxia, but this information is not transferable to the subject of this article. nih.gov

Chemical Applications and Advanced Materials Research Involving 1 2 Aminobenzoyl Imidazolidin 2 One

Role as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

The inherent functionalities of 1-(2-aminobenzoyl)imidazolidin-2-one make it a promising intermediate for the synthesis of more complex molecular structures, particularly fused heterocyclic systems. The presence of a primary aromatic amine and a benzoyl carbonyl group ortho to each other is a classic precursor motif for the construction of quinazolinone rings, a scaffold prevalent in many biologically active compounds. nih.govrdd.edu.iqnih.gov The general synthetic strategy would likely involve an intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, to forge the new heterocyclic ring.

Furthermore, the imidazolidin-2-one moiety itself is recognized as a valuable precursor to vicinal diamines. mdpi.comnih.gov Cleavage of this ring system can unmask a 1,2-diamine functionality, which is a cornerstone in the synthesis of a wide array of coordination complexes and other nitrogen-containing heterocycles. The palladium-catalyzed carboamination of N-allylureas represents a modern approach to constructing substituted imidazolidin-2-ones, highlighting the ongoing interest in this structural class. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Class | Potential Applications |

|---|---|---|---|

| This compound | Heat or Acid/Base Catalyst | Quinazolinone derivatives | Pharmaceuticals, Agrochemicals |

| This compound | Hydrolysis (e.g., strong acid or base) | 2-(2-Aminoethylamino)benzoic acid derivatives | Ligand Synthesis, Further Functionalization |

Incorporation into Macrocyclic Systems and Supramolecular Assemblies

The bifunctional nature of this compound, with its nucleophilic amine and the potential for hydrogen bonding via the urea (B33335) and amide protons, makes it an intriguing candidate for the construction of macrocycles and supramolecular assemblies. Macrocyclization strategies often rely on the pre-organization of linear precursors to facilitate efficient ring closure. uni-kiel.de The somewhat rigid backbone that could be formed by derivatives of this compound might favor such pre-organization.

Strategies for incorporating this unit into a macrocycle could involve linking multiple molecules through the aromatic amine or by first modifying the imidazolidinone ring to introduce other reactive handles. The resulting macrocycles could possess well-defined cavities capable of encapsulating guest molecules, a key feature of host-guest chemistry. The urea and amide functionalities are excellent hydrogen bond donors and acceptors, which could be exploited to direct the assembly of intricate supramolecular structures through non-covalent interactions.

Potential in Catalyst Development and Ligand Design for Organometallic Chemistry

The nitrogen and oxygen atoms within this compound present potential coordination sites for metal ions, suggesting its utility in the design of novel ligands for organometallic chemistry and catalysis. Modification of the primary amine or the imidazolidinone ring could lead to the synthesis of multidentate ligands. For instance, Schiff base condensation of the 2-amino group with an appropriate aldehyde could introduce additional coordinating atoms.

The imidazolidin-2-one scaffold is a component of some chiral auxiliaries used in asymmetric synthesis. mdpi.com By starting with a chiral version of this compound, it may be possible to develop new chiral ligands for enantioselective catalysis. The catalytic activity of such complexes would be influenced by the electronic and steric properties of the ligand, which can be fine-tuned through synthetic modifications.

Applications in Chemo-Sensors, Molecular Probes, and Fluorescent Tags

Derivatives of this compound could be engineered to function as chemo-sensors or fluorescent probes. The 2-aminobenzoyl moiety is structurally related to anthranilic acid, which is a known fluorophore. Intramolecular cyclization to a quinazolinone, for example, often leads to compounds with interesting photophysical properties. nih.gov

The design of a chemo-sensor would involve coupling the recognition of a specific analyte (e.g., a metal ion or a small molecule) to a change in the spectroscopic properties of the molecule, such as a "turn-on" fluorescence response. nih.gov The primary amine provides a convenient attachment point for a receptor unit, while the aminobenzoyl portion could serve as the signaling unit. The environment-sensitive fluorescence of certain dyes allows for the imaging of different cellular compartments, a strategy that could potentially be adapted for probes derived from this scaffold. rsc.org

Integration into Polymer Science and Materials Chemistry

The presence of a reactive primary amine group on this compound opens up possibilities for its integration into polymer structures. It could be used as a monomer or a functionalizing agent for existing polymers. For example, it could be incorporated into polyamides or polyimides through reaction of its amino group with diacyl chlorides or dianhydrides.

Functionalized polymers containing specific chemical motifs can exhibit unique properties and applications, such as enhanced permeability in biological systems or antimicrobial activity. nih.govmdpi.com Incorporating the this compound unit could impart specific recognition or binding properties to a polymer, leading to the development of novel functional materials. Furthermore, imidazolidinone-containing polymers have been explored for their potential in various applications. acs.org

Use in Analytical Chemistry Method Development

In the field of analytical chemistry, new reagents and standards are continually sought for the development of robust and sensitive detection methods. While no specific methods for this compound have been reported, its structural features suggest it could be a target for methods like High-Performance Liquid Chromatography (HPLC), potentially with UV or fluorescence detection due to the aromatic ring.

For instance, RP-HPLC methods have been developed for the detection of related impurities in pharmaceutical compounds, such as 1-acetyl-2-imidazolidinone (B193065) in tizanidine (B1208945) hydrochloride. researchgate.netimpactfactor.org A similar approach could be tailored for the quantification of this compound in various matrices. The development of such methods would be crucial for quality control if this compound were to be used in any large-scale synthetic or manufacturing process.

Future Research Directions and Emerging Avenues for 1 2 Aminobenzoyl Imidazolidin 2 One

Exploration of Novel and Unconventional Synthetic Pathways

Future synthetic research concerning 1-(2-Aminobenzoyl)imidazolidin-2-one is expected to move beyond traditional methods towards more efficient, sustainable, and innovative strategies.

Photocatalysis and Electrosynthesis: Visible-light photocatalysis is an emerging tool for forging complex molecular architectures under mild conditions. organic-chemistry.org Future work could explore the use of photocatalysts to mediate novel cyclization or functionalization reactions to build or modify the this compound core. These methods offer green alternatives to classical synthesis, often proceeding at ambient temperature and reducing the need for harsh reagents. acs.org

Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing presents significant advantages in terms of safety, scalability, and product consistency. acs.org A continuous flow process for this compound could enable higher yields and purity while allowing for safer handling of reactive intermediates. cam.ac.uk This approach is particularly advantageous for multi-step syntheses, where intermediates can be generated and consumed in-line without isolation. acs.org

Biocatalysis: The use of enzymes for chemical synthesis offers unparalleled selectivity and sustainability. Future research could investigate engineered enzymes for the asymmetric synthesis of chiral derivatives of this compound, providing access to enantiomerically pure compounds for pharmacological evaluation.

Novel Catalytic Systems: The development of advanced catalytic systems, including organocatalysis and novel transition-metal catalysts, continues to revolutionize heterocyclic chemistry. organic-chemistry.orgnumberanalytics.com Applying these to the synthesis of this compound could unlock new reaction pathways, improve regioselectivity, and expand the scope of accessible derivatives. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Photocatalysis | Mild reaction conditions, high selectivity, green chemistry | C-H amination, α-alkylation |

| Flow Chemistry | Improved yield and safety, scalability, process automation | Pharmaceutical manufacturing |

| Biocatalysis | High enantioselectivity, sustainable, mild conditions | Asymmetric synthesis |

| Organocatalysis | Metal-free, robust, environmentally benign | Enantioselective transformations |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and artificial intelligence are poised to accelerate the discovery and optimization of imidazolidinone-based compounds.

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven platforms can analyze vast datasets to predict the biological activities, pharmacokinetic properties (ADMET), and potential toxicity of novel molecules. nih.govspringernature.com Future research could employ ML models to screen virtual libraries of this compound derivatives, prioritizing candidates for synthesis and testing. nih.gov Deep learning can even generate entirely new molecular structures tailored to a desired therapeutic profile. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide powerful insights into the dynamic behavior of a molecule and its interactions with biological targets. nih.gov For this compound, MD simulations can be used to model its binding to specific enzymes or receptors, elucidating the mechanism of action at an atomic level and guiding the design of more potent analogs. researchgate.netnih.govnajah.edu These simulations can reveal the stability of ligand-protein complexes and identify key interactions that contribute to binding affinity. mdpi.com

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to understand the electronic structure and reactivity of this compound. mdpi.com This knowledge is crucial for rationalizing reaction mechanisms and predicting the outcomes of unexplored synthetic transformations.

Investigation of Unexplored Biological Target Classes and Mechanistic Hypotheses

While the imidazolidinone scaffold is known for its bioactivity, many potential applications remain unexplored. Future research should aim to screen this compound and its derivatives against novel and diverse biological targets.

Enzyme Inhibition: Derivatives of imidazolidinone have shown promise as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) for diabetes, VEGFR-2 for cancer, and cholinesterases for neurodegenerative diseases. nih.govmdpi.comnih.gov A logical next step is to conduct broad-based screening of this compound against panels of kinases, proteases, and other enzymes implicated in human disease.

Neurodegenerative Diseases: The role of heterocyclic compounds in targeting pathways related to Alzheimer's and Parkinson's diseases is an area of intense research. researchgate.netnih.gov Given the structural features of this compound, it could be investigated for its potential to modulate targets involved in neuroinflammation or protein aggregation.

PROTAC Technology: Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that uses heterobifunctional molecules to induce the degradation of target proteins. Nitrogen-containing heterocycles are increasingly being used as rigid linkers in PROTAC design. nih.gov The this compound structure could serve as a novel scaffold for developing linkers or ligands in future PROTAC-based therapies.

| Potential Therapeutic Area | Example Biological Target Class | Rationale |

| Oncology | Kinases (e.g., VEGFR-2) | Imidazolidinone derivatives have shown anticancer activity. nih.gov |

| Metabolic Disorders | Phosphatases (e.g., PTP1B) | Imidazolidinone core has been identified as a PTP1B inhibitor. nih.gov |

| Neurodegenerative Disease | Cholinesterases, I2-Imidazoline Receptors | Heterocycles are key scaffolds for CNS-acting drugs. mdpi.comresearchgate.netnih.gov |

| Infectious Diseases | Bacterial or viral enzymes | Broad screening can uncover novel antimicrobial mechanisms. |

Integration into Interdisciplinary Research Frameworks (e.g., chemical biology, materials science)

The unique properties of this compound could be leveraged in fields beyond medicinal chemistry.

Chemical Biology: Derivatives of the compound could be developed as chemical probes to study biological systems. By incorporating fluorescent tags or reactive groups, these probes could be used to visualize cellular processes, identify protein binding partners, or map enzymatic activity.

Materials Science: Heterocyclic compounds are fundamental building blocks for organic electronic materials. researchgate.net Their tunable electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and conducting polymers. numberanalytics.comopenaccessgovernment.orglongdom.org The conjugated system of the aminobenzoyl group combined with the heterocyclic imidazolidinone ring in this compound makes it a candidate for investigation in novel functional materials.

Challenges and Opportunities in the Field of Imidazolidinone Chemistry and Beyond

The future of research on this compound is filled with both challenges and significant opportunities.

Challenges: Key challenges in heterocyclic chemistry include the development of more sustainable and atom-economical synthetic methods to reduce environmental impact. numberanalytics.com In medicinal chemistry, a major hurdle is optimizing compounds to have both high potency and favorable ADME/Tox properties. numberanalytics.comnih.gov For this compound specifically, a primary challenge is the current lack of dedicated research, which necessitates foundational studies to establish its basic properties and activities.

Opportunities: The vastness of chemical space provides immense opportunities for discovering novel derivatives of this compound with unique biological or material properties. numberanalytics.com The growing power of AI and laboratory automation offers the potential to dramatically accelerate the design-build-test-learn cycle of discovery. nih.gov As a relatively underexplored molecule, this compound represents a blank slate for innovation, with the potential to become a lead compound in a new therapeutic class or a key component in a next-generation material. msesupplies.com

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 1-(2-Aminobenzoyl)imidazolidin-2-one, and how should data be interpreted?

A combination of 1H/13C NMR, IR spectroscopy, and X-ray crystallography is recommended.

- NMR : Proton environments, such as methylene groups in the imidazolidinone core, appear at δ 3.55 ppm . Aromatic protons from the 2-aminobenzoyl moiety typically resonate between δ 6.5–8.0 ppm.

- IR : The carbonyl stretch (C=O) of the imidazolidinone ring appears near 1700 cm⁻¹, while the amide N-H stretch is observed around 3300 cm⁻¹ .

- X-ray crystallography : Resolves steric interactions and confirms non-planar conformations caused by substituents (e.g., azine C3-H interactions ). Use SHELXL for refinement .

Q. What synthetic strategies are recommended for preparing this compound under mild conditions?

- Alkylation/Acylation : React imidazolidin-2-one with 2-aminobenzoyl chloride in DMF at room temperature, analogous to N-acylation methods for cyclic urea derivatives .

- Catalytic conditions : Use tetra--butylammonium bromide (0.1 eq) as a phase-transfer catalyst for alkylation at 50–80°C, as demonstrated for benzimidazolone derivatives .

Q. How should safety protocols be adapted for handling this compound?

- PPE : Gloves, goggles, and lab coats are mandatory.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

- Decomposition monitoring : Use TLC or HPLC to detect degradation products (e.g., free amines or carbonyl derivatives) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzoyl ring to enhance binding to kinases like ALK .

- Bioassays : Use MTT assays on H2228 lung cancer cells to quantify antiproliferative effects . Pair with Western blotting to measure ALK phosphorylation inhibition .

- Computational docking : Predict interactions with active sites using AutoDock Vina, as applied to SARS-CoV-2 Mpro inhibitors .

Q. What computational approaches predict the inhibitory potential of this compound against therapeutic targets?

- Deep reinforcement learning : Train models on datasets of known inhibitors (e.g., SARS-CoV-2 Mpro ).

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess target engagement.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC50 values .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?

- Cross-validation : If NMR suggests a planar structure but X-ray shows non-planarity, consider dynamic effects in solution vs. solid state .

- Sample purity : Confirm via HPLC (>95% purity) to rule out impurities affecting NMR shifts .

- Crystallization conditions : Adjust solvent polarity to stabilize specific conformations, as seen in imidazolidinone-azine hybrids .

Q. What experimental frameworks investigate the mechanism of action of this compound in cancer cells?

- In vitro assays :

- MTT cytotoxicity : Dose-response curves (0.1–100 µM) on H2228 cells .

- siRNA knockdown : Confirm ALK dependency by silencing EML4-ALK and measuring apoptosis .

Key Methodological Considerations

- Synthesis : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation) .

- Crystallography : Use SHELX programs for structure refinement, particularly for high-resolution or twinned data .

- Data interpretation : Compare fluorescence spectra (e.g., λem at 450 nm ) with computational predictions to validate electronic transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.